3-Sulfamoylbenzamide
Overview
Description
3-Sulfamoylbenzamide is an organic compound with the molecular formula C7H8N2O3S It is a derivative of benzamide, characterized by the presence of a sulfamoyl group (-SO2NH2) attached to the benzene ring
Biochemical Analysis
Biochemical Properties
3-Sulfamoylbenzamide has been identified as a key component in the modulation of HBV capsid assembly . This process involves the interaction of this compound with various enzymes and proteins.
Cellular Effects
The cellular effects of this compound are primarily related to its role in HBV capsid assembly . It influences cell function by affecting the assembly of HBV capsid proteins, which is a critical step in the life cycle of HBV replication .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the HBV capsid proteins . It is believed to exert its effects at the molecular level through binding interactions with these proteins, potentially influencing enzyme activation or inhibition, and causing changes in gene expression .
Metabolic Pathways
It is known that the compound undergoes dehydrogenation, a process facilitated by the enzyme CYP3A4 .
Subcellular Localization
Future studies should aim to describe the subcellular localization of this compound and any effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-sulfamoylbenzamide typically involves the reaction of 3-aminobenzamide with sulfamoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Aminobenzamide+Sulfamoyl chloride→this compound+HCl
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the benzene ring, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its role as an inhibitor of enzymes such as carbonic anhydrase.
Mechanism of Action
The mechanism of action of 3-sulfamoylbenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of carbonic anhydrase, it binds to the active site of the enzyme, preventing the conversion of carbon dioxide to bicarbonate. In the context of hepatitis B virus, it modulates capsid assembly by binding to the core protein, thereby inhibiting viral replication .
Comparison with Similar Compounds
3-Sulfamoylbenzamide can be compared with other sulfamoylbenzamide derivatives and benzamide derivatives:
Properties
IUPAC Name |
3-sulfamoylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3S/c8-7(10)5-2-1-3-6(4-5)13(9,11)12/h1-4H,(H2,8,10)(H2,9,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJVBPNRMKNARPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30546249 | |
Record name | 3-Sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1576-42-7 | |
Record name | 3-Sulfamoylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30546249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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